10-(4-Chlorophenyl)phenazin-2(10H)-one
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Overview
Description
10-(4-Chlorophenyl)phenazin-2(10H)-one is a chemical compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)phenazin-2(10H)-one typically involves the condensation of appropriate aniline derivatives with phenazine precursors. One common method involves the reaction of 4-chloroaniline with phenazine-2,3-dione under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)phenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity and chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different applications.
Substitution: The chlorophenyl group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized phenazine compounds.
Scientific Research Applications
10-(4-Chlorophenyl)phenazin-2(10H)-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties, as phenazine compounds are known to exhibit biological activity.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)phenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Intercalating into DNA strands, potentially affecting gene expression and cellular functions.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
10-(4-Chlorophenyl)phenazin-2(10H)-one can be compared with other similar compounds, such as:
Clofazimine: A riminophenazine used as an antileprosy drug, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: A phenazine derivative with known antibiotic activity.
Phenazine-2,3-diol:
Properties
CAS No. |
138452-44-5 |
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Molecular Formula |
C18H11ClN2O |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
10-(4-chlorophenyl)phenazin-2-one |
InChI |
InChI=1S/C18H11ClN2O/c19-12-5-7-13(8-6-12)21-17-4-2-1-3-15(17)20-16-10-9-14(22)11-18(16)21/h1-11H |
InChI Key |
YRXLIUJIYYOMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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